2,4-DICHLORO-5-(MORPHOLINE-4-SULFONYL)-N-PHENYLBENZAMIDE
Overview
Description
2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide is a chemical compound with the molecular formula C17H16Cl2N2O4S It is known for its unique structure, which includes a benzamide core substituted with dichloro, morpholine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and morpholine.
Formation of Intermediate: The 2,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Sulfonylation: The acid chloride is then reacted with morpholine to form 2,4-dichloro-5-(morpholine-4-sulfonyl)benzoic acid.
Amidation: Finally, the sulfonylated benzoic acid is reacted with aniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and morpholine groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl or morpholine groups.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(morpholine-4-sulfonyl)benzoic acid
- 2,4-Dichloro-N-phenylbenzamide
- 5-(Morpholine-4-sulfonyl)-N-phenylbenzamide
Uniqueness
2,4-Dichloro-5-(morpholine-4-sulfonyl)-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-5-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-14-11-15(19)16(26(23,24)21-6-8-25-9-7-21)10-13(14)17(22)20-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFAYNEGXYKBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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